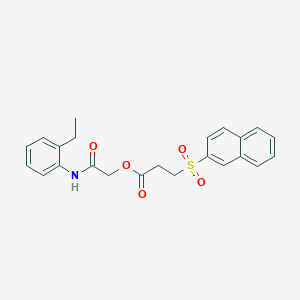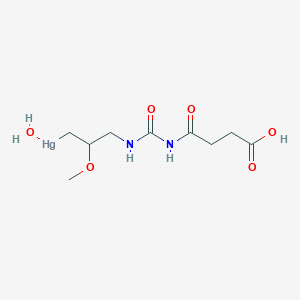![molecular formula C19H18BrClN2O3 B229499 4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether](/img/structure/B229499.png)
4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a complex molecule that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also work by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity and high selectivity for certain receptors in the body. However, one of the limitations of using this compound is its complex structure, which may make it difficult to synthesize and study.
Orientations Futures
There are several future directions for research on 4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of its mechanism of action and its interactions with other molecules in the body. Additionally, further research is needed to determine the potential advantages and limitations of using this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 4-bromoanisole and 3-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine and ethyl chloroformate to obtain 4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether.
Applications De Recherche Scientifique
4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether has potential applications in the field of medicine, particularly in the development of new drugs for the treatment of various diseases. It has been studied for its potential as an antipsychotic, antidepressant, and anxiolytic agent. It has also been investigated for its potential as a treatment for cancer, inflammation, and neurological disorders.
Propriétés
Formule moléculaire |
C19H18BrClN2O3 |
|---|---|
Poids moléculaire |
437.7 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-1-[4-(3-chlorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H18BrClN2O3/c20-15-4-6-17(7-5-15)26-13-18(24)22-8-10-23(11-9-22)19(25)14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2 |
Clé InChI |
IJVGOJMSKGQGRX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229420.png)


![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

